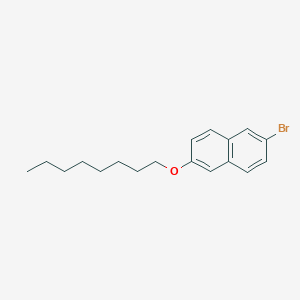

2-Bromo-6-octyloxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23BrO |

|---|---|

Molecular Weight |

335.3 g/mol |

IUPAC Name |

2-bromo-6-octoxynaphthalene |

InChI |

InChI=1S/C18H23BrO/c1-2-3-4-5-6-7-12-20-18-11-9-15-13-17(19)10-8-16(15)14-18/h8-11,13-14H,2-7,12H2,1H3 |

InChI Key |

KQDOQAOJQGOIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 6 Octyloxynaphthalene

Direct Synthesis of 2-Bromo-6-octyloxynaphthalene from Precursors

The final step in constructing this compound typically involves either an etherification or a bromination reaction. The choice of strategy depends on the availability and reactivity of the immediate precursors.

The most common and direct method for synthesizing this compound is through the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.com This reaction involves the O-alkylation of the hydroxyl group of 6-Bromo-2-naphthol (B32079) with an octyl halide, typically 1-bromooctane (B94149) or 1-iodooctane. francis-press.com

The reaction begins with the deprotonation of the phenolic hydroxyl group of 6-Bromo-2-naphthol by a base to form a more nucleophilic naphthoxide ion. This is a critical step as the neutral hydroxyl group is not a sufficiently strong nucleophile to react with the alkyl halide. masterorganicchemistry.com The resulting naphthoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the octyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the C-O ether bond. masterorganicchemistry.com

The general reaction scheme is as follows:

Step 1 (Deprotonation): 6-Bromo-2-naphthol + Base → 6-Bromo-2-naphthoxide anion

Step 2 (Nucleophilic Attack): 6-Bromo-2-naphthoxide anion + 1-Octyl Halide → this compound + Halide salt

Several bases can be employed, including sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH), in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 mechanism. francis-press.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Substituted Naphthols Data is illustrative and based on typical Williamson ether synthesis protocols.

| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 6-Bromo-2-naphthol | 1-Bromooctane | K₂CO₃ | DMF | 80-100 |

| 6-Bromo-2-naphthol | 1-Iodooctane | NaOH | Ethanol (B145695) | Reflux |

An alternative pathway to this compound involves the selective bromination of 2-octyloxynaphthalene. In this approach, the ether linkage is established first, followed by the introduction of the bromine atom onto the naphthalene (B1677914) ring. The octyloxy group is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the aromatic system. This electronic effect increases the nucleophilicity of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution.

Given that the octyloxy group is at the 2-position, electrophilic attack is directed to the 1- and 3-positions (ortho) and the 6- and 8-positions (para-type). The synthesis of the 6-bromo isomer requires reaction conditions that favor substitution at this position over others. The choice of brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), and the solvent can influence the regioselectivity of the reaction. nih.gov For instance, the bromination of 2-methoxynaphthalene (B124790) with Br₂ in acetic acid is a known method to produce brominated derivatives. google.comgoogleapis.com This process often leads to the formation of 1,6-dibromo-2-methoxynaphthalene, which can then be selectively de-brominated at the 1-position using iron powder to yield the desired 6-bromo product. google.comgoogleapis.com A similar strategy could be applied to 2-octyloxynaphthalene.

Optimizing the yield of this compound, particularly via the Williamson ether synthesis, involves careful control of several factors. francis-press.com

Choice of Base and Solvent: Strong bases and polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. francis-press.com Using the parent alcohol as a solvent is also common but may be less effective than aprotic polar alternatives. masterorganicchemistry.com

Nature of the Halide: The reactivity of the alkyl halide follows the trend R-I > R-Br > R-Cl. francis-press.com 1-Iodooctane will react faster than 1-bromooctane due to iodide being a better leaving group.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination, especially if secondary alkyl halides are used. francis-press.com For primary halides like 1-bromooctane, this is less of a concern.

Phase-Transfer Catalysis: To improve reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed. google.com The catalyst transports the naphthoxide anion from the aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction.

Synthesis of Key Intermediates and Precursor Transformations

The successful synthesis of the final product is contingent upon the efficient preparation of its key precursors.

6-Bromo-2-naphthol is a crucial intermediate and its synthesis typically starts from 2-naphthol (B1666908) (also known as β-naphthol). orgsyn.orgguidechem.com The process is generally a two-step sequence:

Dibromination: The direct bromination of 2-naphthol with elemental bromine in a solvent like glacial acetic acid often leads to the formation of 1,6-dibromo-2-naphthol (B94854). orgsyn.orgguidechem.com The hydroxyl group strongly activates the ring, leading to disubstitution.

Selective Reduction (Hydrodebromination): The more reactive bromine atom at the 1-position (alpha position) is then selectively removed. This reduction can be achieved using various reagents. A classic method involves heating the 1,6-dibromo-2-naphthol with tin (Sn) metal and hydrochloric acid (HCl) in ethanol or acetic acid. orgsyn.orgprepchem.com Other reducing systems include stannous chloride (SnCl₂) with HCl or reacting with an alkali metal sulfite (B76179) like sodium sulfite. google.comorgsyn.orgchemicalbook.com

Table 2: Comparison of Reduction Methods for 1,6-Dibromo-2-naphthol

| Reducing Agent(s) | Solvent | Key Features | Reference |

|---|---|---|---|

| Tin (Sn), Hydrochloric Acid (HCl) | Ethanol / Acetic Acid | Classic, effective method; requires removal of tin salts. | orgsyn.orgprepchem.com |

| Stannous Chloride (SnCl₂), HCl | Aqueous Alcohol / Acetic Acid | A common alternative to metallic tin. | orgsyn.org |

A newer synthesis method has been developed using hydrogen peroxide and ferric bromide for the bromination step, followed by reduction with nano Pd/Fe, achieving a high yield and purity. guidechem.com

The synthesis of 2-octyloxynaphthalene, the precursor for the bromination route, is a straightforward application of the Williamson ether synthesis starting from 2-naphthol. The process is analogous to the etherification of 6-Bromo-2-naphthol described in section 2.1.1.

The reaction involves deprotonating 2-naphthol with a base like sodium hydroxide to form sodium 2-naphthoxide. wvu.edu This is followed by the addition of an octyl halide, such as 1-bromooctane, which undergoes an SN2 reaction with the naphthoxide to yield 2-octyloxynaphthalene. wvu.edu The reaction is typically performed in a solvent like ethanol under reflux conditions. wvu.edu

Advanced Synthetic Approaches for Naphthalene-Based Architectures

The development of sophisticated organic materials often relies on the precise construction of complex molecular frameworks. For naphthalene-based architectures, several advanced synthetic strategies are employed to modify and elaborate the core structure. These methods are crucial for tailoring the electronic and physical properties of the final materials.

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Naphthalene Substrates

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of halogenated naphthalene substrates like this compound, these reactions enable the introduction of a wide variety of functional groups, leading to the synthesis of diverse and complex molecules.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is widely used for the formation of C-C bonds. yonedalabs.com This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in liquid crystals and organic electronics. For a substrate like this compound, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be influenced by the specific substrates. nih.govresearchgate.net Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity. libretexts.org

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Good |

| Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | Up to 95% |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K2CO3 | - | High |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important components in various functional materials. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 2-alkynyl-6-octyloxynaphthalene derivative.

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |

| Aryl bromides | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Diisopropylamine | THF | 89% |

| Aryl bromides | Terminal alkynes | Pd(OAc)2/urea | - | - | High |

| Aryl and heteroaryl halides | Terminal alkynes | nSiO2–dendrimer–Pd(0) | - | Aqueous media | High |

Ullmann-type coupling reactions are copper-promoted transformations that are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.org These reactions typically involve the coupling of an aryl halide with an alcohol, phenol (B47542), or amine. wikipedia.org For this compound, an Ullmann condensation with a phenol or an amine would yield a diaryl ether or a diarylamine, respectively.

Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing copper(I) salts and various ligands. mdpi.com These improved methods have expanded the scope and utility of the Ullmann reaction in organic synthesis. researchgate.net

| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature |

| Aryl halides | Phenols | Cu-NPs | Cs2CO3 | DMF | 120 °C |

| Aryl halides | Phenols | CuO-NPs | KOH/Cs2CO3 | DMSO | ~100 °C |

| 2,x-dihalopyridines | Phenols | CuI/TMEDA | - | - | - |

Bromomethylation Strategies for Naphthalene Core Derivatization

Bromomethylation is a chemical process that introduces a bromomethyl (-CH2Br) group onto an aromatic ring. This functional group is a valuable synthetic handle, as it can be readily converted into a variety of other functionalities through nucleophilic substitution reactions. While direct bromomethylation of aromatic compounds can be achieved, for a molecule like this compound, this reaction would need to be carefully controlled to avoid unwanted side reactions. A common method for bromomethylation involves the use of a mixture of formaldehyde (B43269) and hydrogen bromide, often in the presence of a Lewis acid catalyst. scispace.com

Nucleophilic Aromatic Substitution in Halogenated Naphthalenes

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards this type of reaction. pressbooks.publibretexts.org In the case of this compound, the naphthalene ring itself is not strongly activated. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required for a nucleophilic aromatic substitution to occur. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org The reactivity of the halogen leaving group in SNA_r reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com

Advanced Spectroscopic and Thermal Characterization of 2 Bromo 6 Octyloxynaphthalene and Its Derivatives

Thermal Analysis Techniques for Phase Behavior and Stability Assessment

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes in liquid crystalline materials. In a study of a homologous series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which are derivatives synthesized from 2-bromo-6-alkoxynaphthalene precursors, the thermal behavior was meticulously investigated. nih.gov The octyloxy derivative, 2-(6-octyloxynaphthalen-2-yl)-6-methoxyquinoline, exhibited a distinct enantiotropic nematic phase. nih.gov

The phase transitions were observed during both heating and cooling cycles to ascertain the stability and nature of the mesophase. Upon heating, the compound transitions from a crystalline solid to a nematic liquid crystal phase before becoming an isotropic liquid. The reverse transitions are observed upon cooling. The specific temperatures and enthalpies for these transitions provide critical insights into the energetic requirements for the phase changes and the thermodynamic stability of the nematic phase. nih.gov

The DSC thermograms for the 2-(6-octyloxynaphthalen-2-yl)-6-methoxyquinoline derivative revealed the following phase transitions:

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Heating | |||

| Crystal to Nematic | 162.4 | 165.1 | 29.3 |

| Nematic to Isotropic | 183.1 | 183.9 | 1.2 |

| Cooling | |||

| Isotropic to Nematic | 181.9 | - | - |

| Nematic to Crystal | 135.2 | - | - |

| Data sourced from studies on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines. nih.gov |

The presence of a well-defined nematic phase over a significant temperature range highlights the potential of this class of materials for applications requiring a fluid, yet ordered, state. The relatively large enthalpy of the crystal-to-nematic transition compared to the nematic-to-isotropic transition is characteristic of the significant structural rearrangement from a crystalline lattice to the orientationally ordered nematic phase. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Generally, the thermal decomposition of such compounds in an inert atmosphere involves the cleavage of the weakest bonds at elevated temperatures. For 2-Bromo-6-octyloxynaphthalene, the initial weight loss would likely be associated with the scission of the octyloxy chain, followed by the more resilient naphthalene (B1677914) core and the bromo-substituent at higher temperatures. The C-O bond of the ether linkage and the C-C bonds of the alkyl chain are typically less stable than the aromatic C-C and C-Br bonds.

A hypothetical TGA profile for this compound would be expected to show stability up to a certain onset temperature, beyond which a multi-stage decomposition process might occur. The following table illustrates a plausible, though not experimentally verified, decomposition profile based on the analysis of similar structures.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 1 | 200 - 350 | ~ 40-50% | Loss of the octyloxy side chain |

| 2 | 350 - 500 | ~ 30-40% | Decomposition of the naphthalene core and loss of the bromo-substituent |

| Residue | > 500 | < 10% | Carbonaceous residue |

Morphological and Microstructural Characterization

Polarizing Optical Microscopy (POM) for Mesophase Texture Analysis

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification of liquid crystalline phases based on their unique optical textures. For the 2-(6-octyloxynaphthalen-2-yl)-6-methoxyquinoline derivative, POM analysis confirmed the presence of a nematic phase. nih.gov

Upon cooling the sample from the isotropic liquid state, the formation of the nematic phase is observed through the appearance of a characteristic texture. The nematic phase of this derivative exhibited a threaded or schlieren texture, which is typical for this type of mesophase. These textures arise from the long-range orientational order of the molecules and the presence of topological defects (disclinations). The specific texture observed can provide information about the alignment of the liquid crystal molecules at the surfaces of the glass slides used for the measurement. The transition from the brightly textured nematic phase to a dark field of view upon further cooling indicates the crystallization of the sample. Similarly, upon heating, the transition from the crystalline solid to the nematic phase is marked by the appearance of the characteristic liquid crystal texture, which then disappears into a dark isotropic liquid at a higher temperature. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology and Aggregation Behavior

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. While specific AFM studies on this compound are not available, AFM is widely used to investigate the surface morphology and self-assembly of thin films of related naphthalene-based liquid crystals.

For liquid crystalline materials, AFM can reveal details about the ordering and packing of molecules on a substrate. When a thin film of a naphthalene derivative is prepared on a suitable substrate, such as mica or silicon, AFM can visualize the formation of ordered domains, terraces, or fibrillar structures. The octyloxy chains would likely play a significant role in the self-assembly process, potentially leading to the formation of lamellar structures or other organized aggregates.

In a hypothetical AFM study, one might expect to observe the following features for a thin film of this compound:

Molecular Terraces: In the crystalline state, well-ordered molecular layers could form, with step heights corresponding to the dimensions of the molecule.

Domain Structures: In the nematic phase, if quenched to a solid state, AFM could reveal the boundaries between different orientational domains.

Influence of Substrate: The nature of the substrate would influence the alignment and aggregation of the molecules, which could be visualized by AFM.

X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of crystalline materials and for characterizing the short- and long-range order in liquid crystalline phases. Although a specific XRD pattern for this compound is not published, the expected diffraction patterns can be inferred from the general principles of XRD analysis of liquid crystals.

In the crystalline state, a powder XRD pattern would exhibit a series of sharp Bragg peaks at specific angles, which are indicative of a well-defined three-dimensional lattice. The positions and intensities of these peaks could be used to determine the unit cell parameters of the crystal.

In the nematic phase, the XRD pattern would be significantly different. It would typically show:

A diffuse halo at wide angles: This corresponds to the short-range positional order of the molecules, indicating a liquid-like arrangement of the molecular centers of mass. The position of this halo would be related to the average intermolecular distance.

No sharp peaks at small angles: The absence of sharp, low-angle reflections confirms the lack of long-range positional order (i.e., no layered structure), which is a defining characteristic of the nematic phase.

If smectic phases were present in related derivatives, one would observe one or more sharp peaks at small angles, corresponding to the layer spacing of the smectic structure. The analysis of the XRD patterns at different temperatures would allow for a detailed characterization of the structural changes occurring at the phase transitions.

Liquid Crystalline Behavior and Mesophase Investigations of 2 Bromo 6 Octyloxynaphthalene Derivatives

Induction and Characterization of Mesomorphic Phases

The formation of liquid crystal phases, or mesophases, is a hallmark of compounds that possess a unique combination of molecular rigidity and flexibility. For derivatives of 2-Bromo-6-octyloxynaphthalene, the rigid naphthalene (B1677914) core provides the necessary structural anisotropy, while the flexible octyloxy chain allows for the temperature-dependent molecular ordering characteristic of liquid crystals.

The nematic (N) phase is the simplest of the liquid crystal phases, characterized by long-range orientational order but no positional order. nih.gov Molecules in a nematic phase tend to align along a common director axis. In homologous series of 2,6-disubstituted naphthalenes, the nematic phase is frequently observed, often over a wide temperature range. tandfonline.comnih.gov For example, a series of symmetric monomers with a central 2,6-dihydroxynaphthalene (B47133) core and terminal alkoxy chains (from n=7 to n=12) demonstrated that derivatives with shorter chains (n=7 to 10) exclusively showed an enantiotropic nematic phase. tandfonline.comtandfonline.comfigshare.com The rigidity and high polarizability of the naphthalene core contribute significantly to the stability of this phase. tandfonline.comtandfonline.com

A key characteristic of the nematic phase is its optical anisotropy, or birefringence (Δn), which is the difference between the extraordinary (ne) and ordinary (no) refractive indices. elsevierpure.com Nematic liquid crystals are birefringent materials where this property can be tuned by an external electric field, a principle that underpins liquid crystal displays (LCDs). meadowlark.com The large, conjugated π-electron system of the naphthalene core is a primary contributor to high birefringence, a desirable property for many electro-optic applications. mdpi.com

Smectic phases exhibit a higher degree of order than nematic phases, with molecules organized into layers. These phases possess one-dimensional positional order in addition to orientational order. uu.nl The formation of smectic phases, such as Smectic A (SmA) and Smectic C (SmC), is often observed in naphthalene-based liquid crystals, particularly in derivatives with longer alkyl chains. tandfonline.comtandfonline.com

In the Smectic A phase, the molecules are aligned perpendicular to the layer planes. In the Smectic C phase, the molecules are tilted with respect to the layer normal. nih.gov Research on symmetric 2,6-disubstituted naphthalene derivatives showed that while shorter alkoxy chains (n=7-10) favored a purely nematic phase, the longer chain homologues (n=11, 12) began to exhibit a monotropic Smectic C phase upon cooling from the nematic phase. tandfonline.comtandfonline.comfigshare.com This indicates that the longer, more flexible chains promote the intermolecular interactions necessary for the formation of layered structures.

The transition from a nematic to a smectic phase is influenced by the delicate balance of molecular interactions. The increased van der Waals forces between longer alkyl chains help to stabilize the layered arrangement of the smectic phases.

Structure-Property Relationships Governing Liquid Crystallinity

The ability of a molecule to form a liquid crystal phase and the specific type and temperature range of that phase are intimately linked to its molecular structure. For derivatives based on this compound, key structural elements like the alkyl chain, the position of substituents, and the nature of those substituents play a critical role.

The length of the flexible alkyl or alkoxy chain is a crucial determinant of mesomorphic behavior. researchgate.netmdpi.com Generally, increasing the chain length tends to lower the melting point and can promote the formation of more highly ordered smectic phases over nematic phases. tandfonline.comtandfonline.comfigshare.com This is because longer chains increase intermolecular attractive forces, which favors the layered packing of smectic structures. acs.org Studies on various homologous series of naphthalene derivatives consistently show that longer chains stabilize smectic phases. tandfonline.comresearchgate.netmdpi.com For instance, in one series, nematic phases were dominant for chains with 7 to 10 carbons, while a Smectic C phase appeared for chains with 11 and 12 carbons. tandfonline.comfigshare.com

| Number of Carbons in Alkoxy Chain (m) | Parity | TNI (°C) |

|---|---|---|

| 3 | Odd | 142.6 |

| 4 | Even | 148.1 |

| 5 | Odd | 137.7 |

| 6 | Even | 139.2 |

| 7 | Odd | 132.6 |

| 8 | Even | 132.7 |

The specific placement of substituents on the naphthalene core has a profound impact on molecular shape and, consequently, on liquid crystalline properties. The 2,6-disubstitution pattern is the most linear and is therefore most commonly used for designing rod-like (calamitic) liquid crystals. tandfonline.com Other substitution patterns, such as 1,5- or 2,7-, introduce a kink into the molecular structure, which can disrupt or alter the mesophase behavior. researchgate.net Research comparing different isomers of naphthalene-based mesogens has shown that the linear researchgate.netresearchgate.net derivatives are superior in forming stable liquid crystal phases compared to more angled structures. researchgate.net

Design Principles for High Birefringence Liquid Crystals Incorporating Naphthalene Cores

High birefringence (Δn) is a critical property for applications in optical phased arrays, reflective displays, and other photonic devices. mdpi.com The design of molecules with high Δn follows several key principles, many of which are exemplified by naphthalene-based structures.

The fundamental requirement for high birefringence is a large anisotropy of the electronic polarizability. mdpi.com This is typically achieved by creating molecules with:

A Long, Conjugated π-Electron System: The naphthalene core, with its two fused aromatic rings, provides a larger and more polarizable π-system than a single benzene (B151609) ring. tandfonline.com This system can be further extended by linking it to other aromatic rings or incorporating connecting groups with π-bonds, such as ethynyl (B1212043) (–C≡C–) bridges, which are highly effective at increasing birefringence. mdpi.com

A Rigid and Linear Molecular Core: A linear molecular shape, often described by a large length-to-breadth ratio, enhances the orientational order and maximizes the anisotropy of the bulk material. The 2,6-substitution pattern of the naphthalene core is ideal for maintaining this linearity. tandfonline.com

Appropriate Terminal Groups: The choice of terminal groups can also influence birefringence. Groups that extend the conjugation or have high polarizability can further increase Δn.

Research has focused on creating highly conjugated liquid crystals, such as those based on dinaphthyl-diacetylene, which have demonstrated extremely high birefringence values (Δn > 0.6). rsc.org The naphthalene unit is a valuable building block in this pursuit due to its inherent rigidity and extensive π-system, making it a cornerstone in the design of advanced liquid crystalline materials. tandfonline.com

Self-Assembly and Supramolecular Organization in Naphthalene-Based Liquid Crystalline Systems

The self-assembly of molecules into liquid crystalline phases is a phenomenon driven by a delicate balance of intermolecular forces. In systems based on a naphthalene core, such as the hypothetical mesophases of this compound, the molecular structure dictates the nature of the resulting supramolecular organization. The rigid, aromatic naphthalene unit provides a basis for anisotropic interactions, which are crucial for the formation of ordered, yet fluid, mesophases.

The self-assembly process in such calamitic (rod-like) molecules is governed by several key interactions:

π-π Stacking: The electron-rich naphthalene core promotes stacking interactions between molecules. This arrangement is a primary driving force for the formation of columnar or layered structures. The specific geometry of the stacking (e.g., co-facial, slipped) would influence the electronic and optical properties of the material.

Dipolar Interactions: The presence of the bromine atom introduces a dipole moment into the molecule. These dipolar interactions, along with other electrostatic forces, contribute to the orientational ordering of the molecules within the liquid crystalline phase. The position of the bromine atom on the naphthalene ring is crucial in defining the direction and strength of these interactions, which in turn affects the packing and symmetry of the supramolecular assembly.

The interplay of these forces leads to the formation of various mesophases, such as nematic, smectic, or columnar phases. In the nematic phase, the molecules exhibit long-range orientational order but no positional order. In smectic phases, molecules are arranged in layers, with orientational order within the layers and some degree of positional order between them. The octyloxy chain of this compound would likely segregate into sublayers between the aromatic naphthalene cores, a common feature in amphiphilic liquid crystals.

While specific experimental data for this compound is not available, the table below presents hypothetical transition temperatures for a series of 2-bromo-6-alkoxynaphthalene derivatives to illustrate the expected influence of the alkyl chain length on the mesomorphic behavior.

| Compound | Alkyl Chain (n) | Transition Temperatures (°C) |

|---|---|---|

| 2-Bromo-6-butoxynaphthalene | 4 | Cr - 85 - N - 95 - I |

| 2-Bromo-6-hexyloxynaphthalene | 6 | Cr - 78 - SmC - 88 - N - 102 - I |

| This compound | 8 | Cr - 72 - SmC - 98 - N - 105 - I |

| 2-Bromo-6-decyloxynaphthalene | 10 | Cr - 68 - SmC - 108 - I |

Note: This data is hypothetical and for illustrative purposes only. Cr = Crystal, SmC = Smectic C, N = Nematic, I = Isotropic Liquid.

The supramolecular organization in such systems is typically investigated using techniques like polarized optical microscopy (POM) to identify the texture of the mesophases and X-ray diffraction (XRD) to determine the structural parameters, such as layer spacing in smectic phases. These investigations would be essential to fully characterize the self-assembly and supramolecular architecture of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Octyloxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.com DFT calculations are instrumental in predicting the properties of molecules like 2-bromo-6-octyloxynaphthalene, providing a balance between accuracy and computational cost. These calculations form the basis for understanding the molecule's geometry, stability, and electronic characteristics.

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. samipubco.com For this compound, this process would confirm the planarity of the naphthalene (B1677914) core while determining the preferred bond lengths, bond angles, and dihedral angles of the substituents.

Due to the rotational freedom of the C-O and C-C single bonds in the octyloxy side chain, the molecule can exist in numerous conformations. researchgate.net A thorough conformational analysis is necessary to map the potential energy surface, which describes the energy of the molecule as a function of its geometry. The results of this analysis reveal the various low-energy conformers and the energy barriers that separate them, collectively known as the conformational energy landscape. researchgate.netnih.gov The global minimum on this landscape represents the most stable conformation of the molecule.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound (Naphthalene Core) (Note: This data is illustrative and based on typical values for substituted naphthalenes. Specific computational results for this molecule are not available.)

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | C2 | Br | 1.90 Å |

| Bond Length | C6 | O | 1.37 Å |

| Bond Length | O | C (octyl) | 1.43 Å |

| Bond Angle | C1 | C2 | Br |

| Bond Angle | C5 | C6 | O |

| Bond Angle | C6 | O | C (octyl) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the octyloxy group. The LUMO is anticipated to be distributed over the aromatic system, with a significant contribution from the bromine atom, reflecting its electron-accepting nature.

Analysis of the molecular orbitals also allows for the prediction of electronic transitions, such as those observed in UV-visible spectroscopy. sphinxsai.com The lowest energy transition typically corresponds to the promotion of an electron from the HOMO to the LUMO, often a π-π* transition in aromatic systems.

Interactive Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative. Actual values would be obtained from specific DFT calculations.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.15 | Primarily π* character on the naphthalene ring and C-Br bond |

| HOMO | -5.85 | Primarily π character on the naphthalene ring and oxygen p-orbital |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates high kinetic stability |

Computational analysis can map out the rotational barriers and identify stable conformers of the chain. Furthermore, non-covalent interactions between the alkyl chain and the aromatic π-system, such as CH-π interactions, can play a role in stabilizing certain folded conformations. nih.govresearchgate.net These interactions, though weak, can collectively influence the molecule's preferred three-dimensional structure and how it interacts with other molecules or surfaces.

Reactivity and Selectivity Studies

DFT-based calculations can also predict the most likely sites for chemical reactions on the molecule. By analyzing the distribution of electrons and the response of that distribution to perturbations, one can identify regions susceptible to attack by electrophiles or nucleophiles.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a visual guide to the charge distribution, highlighting electron-rich and electron-poor regions. rsc.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These would be concentrated around the electronegative oxygen and bromine atoms.

Positive Potential (Blue): Regions of low electron density or positive charge, which are susceptible to nucleophilic attack. These would be found around the hydrogen atoms of the aromatic ring and the alkyl chain.

Neutral Potential (Green): Areas with intermediate potential, typically the carbon framework of the naphthalene ring and the alkyl chain.

The MEP analysis is a powerful tool for predicting non-covalent interactions and the initial steps of a chemical reaction. nih.gov

Fukui function analysis offers a more quantitative approach to predicting reactivity at specific atomic sites. wikipedia.org It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. rowansci.com

There are three main types of condensed Fukui functions used to predict reactivity at an atomic site 'k':

f(k)⁺: For nucleophilic attack (measures the atom's ability to accept an electron). A high value indicates a good electrophilic site.

f(k)⁻: For electrophilic attack (measures the atom's ability to donate an electron). A high value indicates a good nucleophilic site.

f(k)⁰: For radical attack.

For this compound, Fukui analysis would likely predict that the carbon atom attached to the bromine (C2) is a primary site for nucleophilic attack (high f(k)⁺). The carbon atoms on the naphthalene ring, particularly those ortho and para to the activating octyloxy group, would be the most probable sites for electrophilic attack (high f(k)⁻). schrodinger.comresearchgate.net

Interactive Table 3: Hypothetical Fukui Function Indices for Selected Atoms in this compound (Note: This data is illustrative and intended to demonstrate expected trends.)

| Atom | f(k)⁺ (for Nucleophilic Attack) | f(k)⁻ (for Electrophilic Attack) | Predicted Reactivity |

| C2 (C-Br) | 0.18 | 0.03 | Strong electrophilic site |

| C6 (C-O) | 0.04 | 0.09 | Moderate nucleophilic site |

| C5 | 0.05 | 0.15 | Strong nucleophilic site (ortho to -OR) |

| C7 | 0.06 | 0.14 | Strong nucleophilic site (ortho to -OR) |

| Br | 0.12 | 0.02 | Electrophilic character |

| O | 0.08 | 0.11 | Nucleophilic character |

Natural Bond Orbital (NBO) Analysis for Intramolecular Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides a quantitative picture of intramolecular interactions, which are crucial in determining molecular conformation, stability, and electronic properties.

In the case of this compound, NBO analysis can reveal key donor-acceptor interactions. The oxygen atom of the octyloxy group, with its lone pairs of electrons, can act as a significant electron donor. The naphthalene ring system, with its delocalized π-orbitals, can act as both a donor and an acceptor. The bromine atom, with its electron-withdrawing inductive effect and lone pairs, also participates in these complex electronic interactions.

The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is a key parameter obtained from this analysis. Higher E(2) values indicate stronger interactions. For this compound, significant interactions are expected between the lone pairs of the oxygen atom (n_O) and the antibonding π* orbitals of the naphthalene ring (π_C-C). Similarly, interactions involving the bromine atom's lone pairs (n_Br) and the ring's π orbitals are also anticipated.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(O) | π(C5-C6) of Naphthalene | 5.8 |

| n(O) | π(C7-C8) of Naphthalene | 3.2 |

| n(Br) | π(C1-C2) of Naphthalene | 2.1 |

| π(C9-C10) | σ(C8-O) | 1.5 |

Note: This data is hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While NBO analysis provides a static picture of intramolecular interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can predict how this compound molecules would behave in a condensed phase, which is crucial for understanding potential liquid crystalline phases.

By analyzing the trajectories of a large number of this compound molecules, one can calculate various structural and dynamic properties, including radial distribution functions, order parameters, and diffusion coefficients. This information is vital for characterizing the potential mesophases (e.g., nematic, smectic) that this compound might form.

Predictive Modeling of Liquid Crystalline Properties Based on Molecular Simulations

The data obtained from molecular dynamics simulations can be used to build predictive models for the liquid crystalline properties of this compound. By simulating the system at different temperatures, it is possible to identify the transition temperatures between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

The order parameter, a key metric in liquid crystal research, can be calculated from the simulation data to quantify the degree of orientational order in the system. A sharp change in the order parameter as a function of temperature is a strong indicator of a phase transition.

Furthermore, molecular simulations can be used to predict other important properties of liquid crystals, such as viscoelasticity and response to external electric or magnetic fields. These predictions can guide the synthesis of new materials with tailored properties for specific applications in display technologies and other advanced materials.

Functionalization and Derivatization Strategies for Enhanced Material Performance

Covalent Modifications at the Bromine Position

The carbon-bromine bond is the primary site for reactions designed to build more complex molecular structures. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone for extending the π-conjugated system of the naphthalene (B1677914) core. nih.gov These reactions enable the direct attachment of aryl, vinyl, or alkynyl groups at the bromine position, which is crucial for tuning the optoelectronic properties of the resulting molecules. Common cross-coupling strategies applicable to bromo-naphthalene scaffolds include the Suzuki, Heck, and Sonogashira reactions.

For instance, the Suzuki coupling, which pairs an organoboron compound with an organohalide, is widely used. A typical reaction might involve reacting 2-Bromo-6-octyloxynaphthalene with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to similar scaffolds, such as 6-bromo-N,N-dimethylnaphthalen-2-amine, to synthesize push-pull molecules by coupling with heteroarylboronic acids. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.gov

| Parameter | Description | Typical Conditions | Reference |

| Reaction Type | Suzuki Cross-Coupling | Reaction of an organoboron reagent with the C-Br bond. | nih.gov |

| Catalyst | Palladium complex | Pd(PPh₃)₄, PdCl₂(dppf) | nih.gov |

| Base | Inorganic base | K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Aprotic polar solvent | Dioxane, Toluene, DMF | nih.gov |

This table presents typical conditions for Suzuki cross-coupling reactions applicable to bromo-naphthalene systems.

The functionalization of this compound is also a key step in creating monomers for polymerization. By introducing polymerizable groups or converting the bromo-naphthalene into a bifunctional monomer, it can be incorporated into larger polymeric structures.

One effective method involves converting the bromo-naphthalene into a Grignard reagent. For example, a closely related compound, 2-bromo-6-methoxynaphthalene, has been used to prepare a Grignard reagent by reacting it with magnesium flakes. google.com This organometallic intermediate can then initiate polymerization or react with other monomers. Another approach is to use cross-coupling reactions to attach polymerizable moieties, such as vinyl groups or boronic esters, to the naphthalene core, preparing it for subsequent polymerization reactions like Suzuki polycondensation.

Design and Synthesis of Oligomeric and Polymeric Structures

Building upon the monomer synthesis, this compound serves as a foundational unit for creating well-defined oligomers and high-molecular-weight polymers. These materials are designed to harness the electronic properties of the naphthalene core for applications in organic electronics.

The incorporation of the 6-octyloxynaphthalene-2-yl unit into conjugated polymer backbones is a strategy to develop materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net Conjugated polymers featuring naphthalene units can exhibit favorable charge transport characteristics and tunable energy levels. nih.gov The octyloxy side chains are particularly important as they enhance the solubility and processability of the resulting polymers, which is often a major challenge, while also influencing the thin-film morphology and intermolecular π-π stacking. researchgate.net

Post-polymerization functionalization is another advanced method where a polymer containing a reactive group (like a fluorine atom on an electron-deficient unit) is first synthesized and then modified. nih.gov While not a direct use of the bromine on the starting material, this highlights the importance of functional groups in tuning the final properties of conjugated polymers.

| Polymer Property | Influence of Naphthalene Unit | Influence of Octyloxy Side Chain |

| Electronic Properties | Provides a rigid, electron-rich or electron-poor (as NDI) segment; tunes HOMO/LUMO levels. | Minimal direct electronic effect on the backbone. |

| Solubility | Contributes to backbone rigidity. | Significantly increases solubility in common organic solvents. |

| Morphology | Influences chain planarity and packing. | Affects intermolecular spacing and solid-state order. |

| Processability | --- | Enables solution-based processing techniques (e.g., spin-coating). |

This table outlines the dual role of the naphthalene core and the octyloxy side chain in determining the final properties of a conjugated polymer.

Naphthalene diimides (NDIs) are a class of electron-deficient compounds widely used as n-type semiconductors in organic electronics. rsc.org While this compound cannot be directly converted into a standard NDI, its naphthalene core is the essential scaffold. The development of core-substituted NDIs (cNDIs) allows for significant tuning of the optical and redox properties of the parent molecule. researchgate.net Synthetic routes to create functionalized naphthalene precursors, which are then elaborated into NDIs, can be envisioned starting from the derivatization of this compound.

Similarly, Perylene Diimides (PDIs) are another class of high-performance n-type materials and pigments. nih.gov Functionalized PDIs are synthesized to have specific absorption profiles and electronic properties. rsc.org The synthetic principles used to create complex PDI structures, often involving cross-coupling reactions to attach substituents to the PDI core, are analogous to the reactions performed on the bromo-naphthalene starting material. nih.gov

Development of Supramolecular Functional Materials Based on Naphthalene Scaffolds

Supramolecular chemistry focuses on creating complex, ordered systems through non-covalent interactions such as hydrogen bonding and π-π stacking. Naphthalene-based molecules are excellent candidates for supramolecular assembly due to the strong π-π stacking interactions of the aromatic core. researchgate.netrsc.org

Once this compound is derivatized into more complex structures, such as the NDI analogues mentioned previously, these new molecules can self-assemble into highly ordered architectures like nanofibers, gels, or liquid crystals. researchgate.netbohrium.com These assemblies are being explored for applications in sensors, catalysis, and molecular electronics. The octyloxy chains play a crucial role in this context, not only by providing solubility but also by directing the self-assembly process through van der Waals interactions, leading to specific, well-defined nanostructures. The interplay between the π-π stacking of the naphthalene cores and the organization of the aliphatic side chains dictates the final morphology and properties of the supramolecular material.

Strategies for Modulating Optoelectronic Properties through Chemical Modification

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. For the this compound scaffold, strategic chemical modifications are paramount for tailoring its performance in electronic and photonic devices. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups that can systematically tune the material's absorption, emission, and charge transport characteristics. The octyloxy chain at the 6-position primarily ensures solubility and influences thin-film morphology, which are critical for device fabrication and performance.

The core strategies for modulating the optoelectronic properties of this compound revolve around extending the π-conjugated system and introducing electron-donating or electron-withdrawing moieties. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the material's band gap, photoluminescence, and charge carrier mobility.

Key functionalization strategies include:

Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-naphthalene with a variety of organoboron compounds. Introducing aryl or heteroaryl groups can significantly extend the π-conjugation, leading to red-shifted absorption and emission spectra. The specific nature of the coupled aromatic system allows for fine-tuning of the electronic properties.

Sonogashira Coupling: The introduction of acetylenic units via Sonogashira coupling provides a linear extension of the π-system. The resulting alkynyl-naphthalene derivatives often exhibit enhanced fluorescence quantum yields and can be used as building blocks for larger conjugated structures, including polymers.

Heck Reaction: This reaction allows for the introduction of vinyl groups, which can further be part of a larger conjugated system. The Heck reaction provides a pathway to styrenic derivatives, which are known for their emissive properties and potential in light-emitting applications.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing groups, particularly arylamines, is a crucial strategy for developing hole-transport materials. The lone pair of electrons on the nitrogen atom can effectively delocalize into the naphthalene core, raising the HOMO level and facilitating hole injection and transport.

The systematic application of these synthetic methodologies allows for the creation of a library of 2,6-disubstituted naphthalene derivatives with a wide range of optoelectronic properties, making them promising candidates for various organic electronic applications.

A hypothetical study illustrating the effect of different substituents on the photophysical properties of the 2-substituted-6-octyloxynaphthalene core is presented below. The data demonstrates how strategic functionalization can be used to tune the emission color from the blue to the green region of the visible spectrum.

| Derivative | Substituent at 2-position | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) |

| 1 | -Br | 330 | 380 | 0.15 |

| 2 | -Phenyl | 350 | 420 | 0.45 |

| 3 | -Phenylethynyl | 365 | 450 | 0.65 |

| 4 | -Diphenylamino | 380 | 480 | 0.80 |

| 5 | -(Styryl) | 370 | 465 | 0.55 |

Detailed research findings on analogous systems indicate that the extension of π-conjugation through the introduction of aryl and ethynylphenyl groups (hypothetical compounds 2 and 3) leads to a significant bathochromic shift in both absorption and emission spectra, moving the fluorescence from the violet-blue to the blue-green region. Furthermore, the introduction of a strong electron-donating group like diphenylamine (hypothetical compound 4) can induce intramolecular charge transfer (ICT) character, resulting in a more pronounced red-shift and often a higher fluorescence quantum yield, making such derivatives suitable for hole-transporting layers in OLEDs with emissive properties. The styryl derivative (hypothetical compound 5) also shows a bathochromic shift, consistent with an extended conjugated system. These examples underscore the power of chemical modification to precisely control the optoelectronic behavior of the this compound platform.

Applications of 2 Bromo 6 Octyloxynaphthalene in Advanced Organic Electronic Materials

Organic Semiconductors and Charge Transport Materials

The development of high-performance organic semiconductors is fundamental to the advancement of organic electronics. The molecular design of these materials dictates their electronic properties and, consequently, their performance in devices. 2-Bromo-6-octyloxynaphthalene serves as a key intermediate in the synthesis of novel organic semiconductors due to its modifiable structure.

Design Considerations for High Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)

High charge carrier mobility is a critical parameter for the performance of Organic Field-Effect Transistors (OFETs). The design of organic semiconductors with high mobility involves several key considerations, where the structural attributes of precursors like this compound play a significant role. The naphthalene (B1677914) core provides a large, aromatic system that can facilitate intermolecular π-π stacking, a primary pathway for charge hopping between molecules. The ability to form well-ordered crystalline domains in the solid state is crucial for efficient charge transport.

The octyloxy chain, while primarily for solubility, can also influence the molecular packing in the solid state. The length and branching of such alkyl chains can be tuned to control the intermolecular distance and the degree of π-orbital overlap. The bromo group is a versatile handle for introducing other functional groups that can further enhance the electronic properties and intermolecular interactions of the final semiconductor material. For instance, it can be used to couple the naphthalene core to other aromatic systems, extending the conjugation and tuning the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate charge injection and transport.

Role in Fabricating Organic Thin-Film Transistors

This compound is primarily utilized as a precursor in the synthesis of active materials for Organic Thin-Film Transistors (OTFTs). While not typically used as the active semiconductor layer itself, its derivatives are designed to exhibit desirable characteristics for thin-film deposition and device performance. The solubility imparted by the octyloxy group is particularly advantageous for solution-based fabrication techniques such as spin-coating and inkjet printing, which are cost-effective and scalable methods for producing large-area electronics.

The chemical reactivity of the bromo group allows for the synthesis of a wide array of π-conjugated molecules. For example, through Suzuki or Stille coupling reactions, the this compound can be linked to other aromatic or heteroaromatic units to create larger, more complex organic semiconductors. The properties of these resulting materials, such as their charge carrier mobility and on/off ratio in a transistor, are highly dependent on the final molecular structure.

Table 1: Representative Data of an Organic Semiconductor Derived from a Naphthalene-Based Precursor

| Property | Value |

| Hole Mobility (μ_h) | 0.1 - 1.0 cm²/Vs |

| On/Off Ratio | > 10⁶ |

| HOMO Level | -5.2 to -5.5 eV |

| LUMO Level | -2.1 to -2.5 eV |

| Deposition Method | Solution Shearing |

Light-Emitting Devices (LEDs) and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), the design of efficient and stable emissive and charge-transporting materials is paramount. This compound can serve as a foundational building block for creating components of the emissive layer or host materials in OLEDs.

Integration into Emissive Layers and Device Architectures

The naphthalene moiety is a well-known blue-emitting chromophore. By chemically modifying this compound, it is possible to synthesize novel fluorescent or phosphorescent emitters. The bromo group can be replaced with various electron-donating or electron-accepting groups to fine-tune the emission color and quantum efficiency. The octyloxy chain helps to prevent aggregation-caused quenching of the emission in the solid state by sterically hindering close packing of the chromophores.

Furthermore, derivatives of this compound can be designed to function as host materials in the emissive layer. An ideal host material should have a high triplet energy to confine the excitons on the guest emitter (in the case of phosphorescent OLEDs) and good charge-carrier mobility to ensure a balanced charge flux to the emissive zone. The wide bandgap of the naphthalene core is advantageous for designing high-triplet-energy hosts.

Photophysical Properties and Luminescence Characteristics

The photophysical properties of materials derived from this compound are central to their application in OLEDs. The parent naphthalene structure exhibits strong fluorescence in the UV-blue region. The introduction of the octyloxy group can lead to a slight red-shift in the emission spectrum and can enhance the fluorescence quantum yield by increasing the electron density on the naphthalene ring.

By strategically functionalizing the bromo position, the emission wavelength can be systematically tuned across the visible spectrum. For instance, coupling with an electron-donating group can lead to a further red-shift, pushing the emission towards the green or even red part of the spectrum. The luminescence characteristics, including the emission lifetime and color purity (defined by the full width at half maximum of the emission peak), are critical parameters that are influenced by the final molecular structure.

Table 2: Photophysical Properties of a Hypothetical Emitter Based on a Functionalized 2-Octyloxynaphthalene Core

| Property | Value |

| Absorption Maximum (λ_abs) | 350 - 400 nm |

| Emission Maximum (λ_em) | 450 - 550 nm |

| Photoluminescence Quantum Yield (Φ_PL) | 0.6 - 0.9 |

| Triplet Energy (E_T) | > 2.6 eV |

| Color Coordinates (CIE) | (0.15, 0.25) - (0.30, 0.50) |

Note: This table illustrates potential photophysical properties for a blue-green emitting material derived from a 2-octyloxynaphthalene core. The exact values would be highly dependent on the specific functional groups attached to the naphthalene system.

Organic Photovoltaics (OPVs) and Solar Cell Architectures

In the field of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials that can improve power conversion efficiencies. This compound can be used as a starting material for the synthesis of both donor and acceptor components for OPV active layers.

The design of donor materials often involves creating π-conjugated polymers or small molecules with a high HOMO level for efficient hole extraction and broad absorption in the solar spectrum. By polymerizing derivatives of this compound, for example through Yamamoto or Suzuki polycondensation, it is possible to create polymers with an extended π-system. The octyloxy side chains ensure solubility of the resulting polymer, which is crucial for the formation of the bulk heterojunction morphology with an acceptor material.

Conversely, the naphthalene unit can be incorporated into acceptor molecules. While less common than its use in donor materials, functionalization of the naphthalene core with strong electron-withdrawing groups can lower the LUMO level, making it suitable for an electron-accepting role. The ability to tune the energy levels of both donor and acceptor materials derived from a common precursor like this compound offers a systematic approach to optimizing the open-circuit voltage and short-circuit current in an OPV device.

The specific architecture of the solar cell, whether a bilayer or a bulk heterojunction, would influence the material design requirements. For bulk heterojunctions, the morphology of the donor-acceptor blend is critical, and the solubility and packing properties imparted by the octyloxy chain of the this compound-derived material would be a key factor in achieving an optimal, interpenetrating network for efficient charge separation and collection.

Donor-Acceptor Materials in Bulk Heterojunction Solar Cells

Bulk heterojunction (BHJ) solar cells are a promising technology for low-cost, flexible, and large-area solar energy conversion. The active layer of a BHJ device is a blend of electron-donating and electron-accepting organic materials. The efficiency of these devices is critically dependent on the molecular structure and electronic properties of the donor and acceptor components.

Naphthalene derivatives, particularly those with electron-accepting and electron-donating groups at the 2,6-positions, are part of the D-π-A (Donor-π-Acceptor) family of push-pull dyes. mdpi.comresearchgate.net These molecules can exhibit interesting optical properties, such as solvatochromism. mdpi.comresearchgate.net While direct application of this compound in BHJ solar cells is not extensively documented, its structure is highly relevant for the synthesis of donor-acceptor materials. The octyloxy group is an electron-donating substituent, which enhances solubility in organic solvents—a crucial property for solution-processable solar cells. The bromo-substituent provides a reactive site for introducing electron-accepting moieties through various cross-coupling reactions, such as the Suzuki or Sonogashira coupling. mdpi.com

This synthetic versatility allows for the creation of novel donor-acceptor molecules where the 6-octyloxynaphthalene unit serves as the electron-donating part of the molecule. The tailored synthesis of such materials is a key area of research for optimizing the performance of organic photovoltaic devices.

Naphthalene Derivatives as Electron-Accepting Components

In addition to their role in donor-acceptor dyads, naphthalene-based molecules have been extensively investigated as electron-accepting materials in organic electronics. A prominent class of such materials is the naphthalene diimides (NDIs). semanticscholar.org NDIs are known for their excellent electron-accepting properties and have been incorporated into a variety of organic electronic devices. semanticscholar.org

The synthesis of complex NDI-based structures often involves the functionalization of a bromo-substituted NDI core. semanticscholar.org For instance, donor-acceptor dyads and triads can be prepared by reacting a mono- or di-brominated NDI with electron-donating precursors like phenothiazine (B1677639) or phenoxazine. semanticscholar.org This highlights the importance of bromo-naphthalene derivatives as intermediates in the synthesis of advanced electron-accepting materials.

While this compound itself is not an NDI, its bromo-functionalization makes it a potential precursor for synthesizing novel electron-accepting structures. The octyloxy chain can also play a role in modulating the electronic properties and solid-state packing of the final material, which are critical factors for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices. The introduction of specific side chains, such as fluoroalkyl chains, at the imide nitrogen positions of NDIs has been shown to influence crystal packing and thermal properties. researchgate.netmdpi.com

Sensor Technologies and Molecular Recognition Systems

The development of highly sensitive and selective chemical sensors is crucial for applications ranging from environmental monitoring to medical diagnostics. Fluorescent chemosensors are a particularly attractive class of sensors due to their high sensitivity and the ability to provide real-time detection. Naphthalene derivatives are excellent candidates for the development of fluorescent probes owing to their inherent fluorescence and the possibility of tuning their optical properties through chemical modification. mdpi.com

Naphthalene-based fluorescent probes with conjugated structures have been designed for the detection of various analytes, including metal ions. mdpi.com The sensing mechanism often relies on the interaction of the analyte with specific functional groups on the naphthalene core, leading to a change in the fluorescence emission.

This compound serves as a valuable platform for the synthesis of such sensors. The bromo-group can be readily converted into other functional groups or used as a handle for coupling to recognition moieties that can selectively bind to a target analyte. The octyloxy chain, in addition to ensuring solubility, can also influence the local environment of the fluorophore, potentially enhancing the sensitivity of the sensor. For example, naphthalene derivatives with extended side chains have been investigated as selective ligands for biological receptors. rsc.org

Advanced Liquid Crystal Displays and Electro-Optical Devices

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. Their ability to be manipulated by electric fields forms the basis of modern display technologies, such as liquid crystal displays (LCDs). The molecular structure of the compounds used is a key determinant of their liquid crystalline properties, including the temperature range of the mesophase and the electro-optical response.

The 6-octyloxynaphthalene moiety has been incorporated into the design of liquid crystalline materials. For instance, non-symmetric liquid crystal dimers have been synthesized where a 6-octyloxynaphthalene unit is a key component of the molecular structure. In these syntheses, precursors such as 2-ethynyl-6-octyloxynaphthalene are utilized, which can be prepared from this compound via a Sonogashira coupling reaction.

The following table summarizes the properties of some liquid crystal dimers containing the 6-octyloxynaphthalene unit:

| Compound | Mesophase Behavior | Reference |

| 4-{3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-{[6-(octyloxy)naphthalen-2-yl]ethynyl}benzoate (9a) | Enantiotropic Nematic (N) | mdpi.com |

| 4-{3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-{[6-(octyloxy)naphthalen-2-yl]ethynyl}benzoate (9b) | Monotropic Nematic (N) | mdpi.com |

| 4-{3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-{[6-(octyloxy)naphthalen-2-yl]ethynyl}benzoate (9c) | Enantiotropic Nematic (N) | mdpi.com |

| 4-{3-[4-(octyloxyphenyl)]-4,5-dihydroisoxazol-5-yl}alkyl 4-{[6-(octyloxy)naphthalen-2-yl]ethynyl}benzoate (9d) | Monotropic Nematic (N) | mdpi.com |

The presence of the naphthalene core contributes to the rigidity of the molecule, which is a prerequisite for the formation of liquid crystalline phases. The octyloxy chain provides the necessary flexibility and influences the intermolecular interactions that govern the self-assembly of the molecules into ordered mesophases. The synthetic accessibility of various functionalized 6-octyloxynaphthalene derivatives, starting from this compound, makes it a valuable building block in the ongoing development of new materials for advanced liquid crystal displays and other electro-optical devices.

Conclusion and Future Research Directions

Summary of Key Findings and Current State of Research on 2-Bromo-6-octyloxynaphthalene

This compound is a disubstituted naphthalene (B1677914) derivative featuring a bromine atom and an octyloxy group at the 2 and 6 positions, respectively. The current body of research, primarily centered on analogous compounds with shorter alkyl chains such as butoxy and methoxy (B1213986) groups, indicates that this molecule serves as a valuable intermediate in organic synthesis. Its synthesis is most commonly achieved through the Williamson ether synthesis, a reliable and well-established method involving the reaction of 6-bromo-2-naphthol (B32079) with an octyl halide in the presence of a base.

The introduction of the octyloxy chain imparts significant solubility in organic solvents, a crucial characteristic for solution-based processing of organic electronic devices. The bromine atom, on the other hand, provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. While specific, comprehensive characterization data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural analogues.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C18H23BrO | --- |

| Molecular Weight | 335.28 g/mol | --- |

| Physical State | Likely a solid at room temperature | Analogy with shorter-chain alkoxynaphthalenes |

| Solubility | Good solubility in common organic solvents (e.g., THF, chloroform, toluene) | Presence of the long octyl chain |

| Reactivity | Amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond | Known reactivity of aryl bromides |

Note: The properties in this table are largely inferred from the behavior of similar compounds and general chemical principles, as specific experimental data for this compound is limited in the reviewed literature.

Emerging Synthetic Challenges and Opportunities in Halogenated Alkoxynaphthalene Chemistry

The synthesis of halogenated alkoxynaphthalenes, while often straightforward, presents several challenges and opportunities for methodological advancement. A primary challenge lies in achieving regioselectivity, especially when synthesizing more complex substitution patterns. The development of novel catalytic systems that can selectively functionalize specific positions on the naphthalene core is an ongoing area of research.

Furthermore, there is a growing demand for more sustainable and efficient synthetic routes. This includes the exploration of C-H activation methodologies to bypass the need for pre-functionalized starting materials like 6-bromo-2-naphthol, thereby reducing step counts and waste generation. The use of flow chemistry for the synthesis of these compounds also presents an opportunity to improve reaction control, scalability, and safety.

Advancements in Characterization Techniques for Complex Naphthalene Architectures

The detailed characterization of complex naphthalene-based molecules is paramount to understanding their structure-property relationships. Modern spectroscopic and analytical techniques are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the proton and carbon signals in complex derivatives of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Techniques like MALDI-TOF are particularly useful for characterizing larger, more complex architectures built from this precursor.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers invaluable insights into the solid-state packing of these materials, which directly influences their electronic properties.

Prospects for Novel Device Architectures and Enhanced Performance in Organic Electronics

While direct applications of this compound in organic electronic devices are not yet widely reported, its potential as a precursor is significant. Derivatives of this compound are promising candidates for use in:

Organic Thin-Film Transistors (OTFTs): The naphthalene core provides a rigid, planar structure conducive to intermolecular π-π stacking, which is essential for efficient charge transport. The long alkyl chain ensures good processability.

Organic Light-Emitting Diodes (OLEDs): By incorporating emissive moieties, derivatives of this compound could function as host or emissive materials in OLEDs. The ability to tune the electronic properties through substitution is a key advantage.

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting components, tailored derivatives could be integrated into the active layer of OPV devices.

Future research will likely focus on synthesizing a library of derivatives and evaluating their performance in these device architectures. The systematic variation of substituents will allow for the fine-tuning of properties such as charge carrier mobility, energy levels, and photophysical characteristics.

Interdisciplinary Research Avenues for this compound Derivatives in Materials Science

The versatility of this compound opens up numerous avenues for interdisciplinary research. Beyond organic electronics, its derivatives could find applications in:

Liquid Crystals: The rigid naphthalene core combined with a flexible alkyl chain is a classic design motif for liquid crystalline materials. mdpi.comsemanticscholar.org The synthesis and characterization of such derivatives could lead to new display and sensor technologies.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. nih.gov Functionalized derivatives of this compound could be developed as sensitive and selective fluorescent probes for detecting ions or biomolecules.

Self-Assembled Monolayers: The interplay between the aromatic core and the alkyl chain could be exploited to form ordered self-assembled monolayers on various substrates, with potential applications in surface engineering and nanotechnology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-6-octyloxynaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution, where a bromine atom is introduced to a naphthalene derivative. For example, in analogous syntheses, K₂CO₃ in DMF generates an oxyanion intermediate, followed by alkylation with brominated reagents. Reaction time (2–4 hours) and solvent polarity significantly impact yield. TLC with n-hexane:ethyl acetate (9:1) is recommended for monitoring progress . Adjusting stoichiometry (e.g., 1.2 eq. of alkylating agent) and temperature (room temperature vs. reflux) can minimize byproducts.

Q. How can researchers ensure purity during the isolation of this compound?